

Application Notes: (Rac)-Tezacaftor Protocol for In Vitro Cell-Based Assays

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Compound of Interest		
Compound Name:	(Rac)-Tezacaftor	
Cat. No.:	B12402632	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to (Rac)-Tezacaftor

Cystic Fibrosis (CF) is an autosomal recessive disorder resulting from mutations in the gene that encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride ion channel in epithelial cells.[2] The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and prematurely degraded, resulting in little to no functional protein at the cell surface.[3]

(Rac)-Tezacaftor (VX-661) is a small molecule CFTR corrector. Its primary mechanism of action is to facilitate the proper folding and trafficking of the defective F508del-CFTR protein to the cell membrane, thereby increasing the quantity of functional CFTR channels on the cell surface.[3][4] Tezacaftor is a component of approved CFTR modulator therapies, often used in combination with other correctors like Elexacaftor and a potentiator like Ivacaftor, which enhances the channel open probability of the CFTR protein at the cell surface.[1][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy of (Rac)-Tezacaftor.

Mechanism of Action of Tezacaftor

Tezacaftor functions as a CFTR corrector by binding to the defective CFTR protein. This binding helps to stabilize the protein structure, allowing it to evade cellular quality control

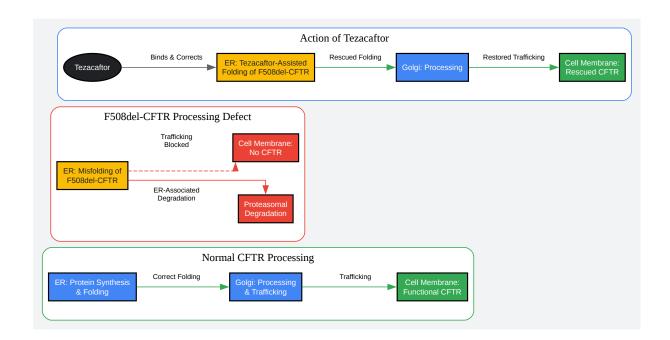


Methodological & Application

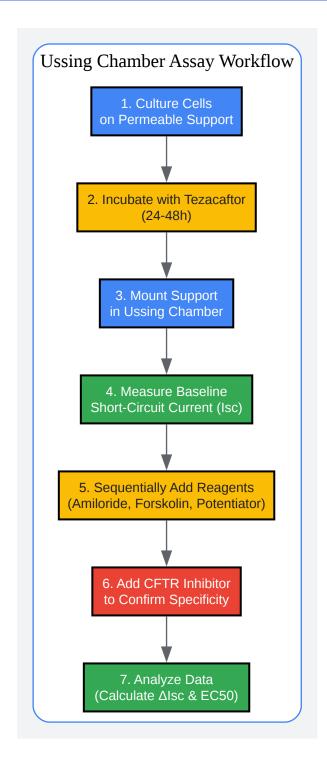
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mechanisms that would otherwise target it for degradation. This correction facilitates the processing and trafficking of the CFTR protein through the Golgi apparatus to the apical membrane of epithelial cells.[3] The increased density of CFTR protein at the cell surface can then be further activated by a potentiator to restore chloride ion transport.

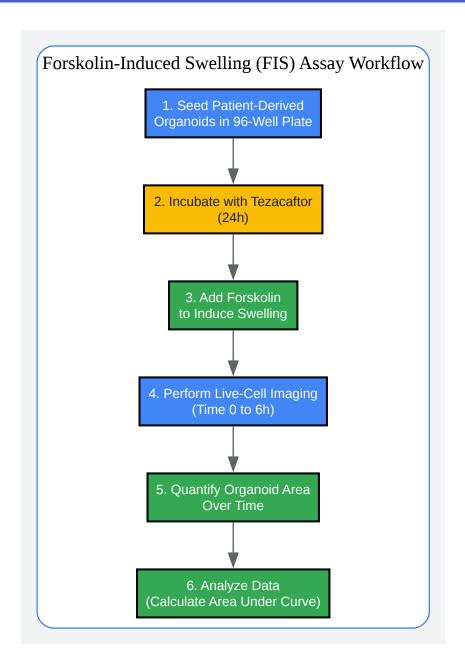












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